Spacer Arm Length: PEG₅ (~21.7 Å) Occupies a Defined Intermediate Position Between PEG₄ and PEG₆
The PEG₅ spacer arm in Fluorescein-PEG5-NHS ester provides a measured through-space distance of approximately 21.7 Å, based on the structurally analogous BS(PEG)₅ homobifunctional NHS ester crosslinker whose spacer arm is explicitly specified as 21.7 Å by the manufacturer . Extrapolating from the Thermo Scientific SM(PEG)ₙ series—where PEG₂ = 17.6 Å and PEG₁₂ = 53.3 Å, yielding ~3.57 Å per ethylene glycol unit—PEG₄ is estimated at ~24.7 Å (or ~29 Å for the EZ-Link NHS-PEG₄-Biotin construct that includes the biotin moiety) and PEG₆ at ~28.3–35.8 Å . By comparison, non-PEGylated NHS-fluorescein (5/6-FAM SE, MW 473.4) has a spacer length of effectively 0 Å beyond the succinimidyl ester carbonyl . The PEG₅ length is thus approximately 21.7 Å longer than the no-PEG variant, while being ~3.5 Å shorter than PEG₆ and ~3.5 Å longer than PEG₄ variants, placing it in an intermediate 'Goldilocks' range that balances steric relief with minimal perturbation to biomolecule hydrodynamic radius.
| Evidence Dimension | Spacer arm through-space length (Å) |
|---|---|
| Target Compound Data | ~21.7 Å (based on BS(PEG)₅ scaffold) |
| Comparator Or Baseline | Non-PEGylated NHS-Fluorescein (5/6-FAM SE): ~0 Å PEG; PEG₄ scaffold: ~18.2–29 Å; PEG₆ scaffold: ~25.2–35.8 Å |
| Quantified Difference | PEG₅ is ~21.7 Å longer than no-PEG; ~3.5 Å intermediate difference vs. PEG₄ and PEG₆ |
| Conditions | Spacer length determined for structurally related NHS-PEGₙ constructs using molecular models and manufacturer-specified values for BS(PEG)₅, SM(PEG)ₙ, and NHS-PEG₄-Biotin crosslinkers. |
Why This Matters
Spacer length directly governs the degree of labeling (DoL) and steric accessibility of lysine residues on folded proteins—too short risks incomplete labeling of buried amines and fluorophore quenching; too long increases conjugate hydrodynamic radius unpredictably, complicating purification and F/P ratio determination.
